Isopentaquine (CAS 529-73-7) is a synthetic 8-aminoquinoline derivative distinguished by its branched isopropyl-terminated alkyl side chain. In procurement and chemoinformatics contexts, it serves as a highly lipophilic reference standard (XLogP3 = 3.7) for antimalarial structure-activity relationship (SAR) mapping, gametocytocidal assay calibration, and neurotoxicity modeling [1]. Unlike mainstream clinical antimalarials, Isopentaquine is primarily sourced by advanced research and industrial laboratories requiring a specific intermediate-toxicity benchmark to evaluate the hypnozoitocidal efficacy and hemolytic safety margins of novel quinoline-based compounds [2].
Substituting Isopentaquine with more common in-class alternatives like primaquine or pamaquine fundamentally compromises assay reproducibility and formulation modeling. Primaquine possesses a significantly lower lipophilicity (XLogP3 = 2.2), making it an inadequate surrogate for Isopentaquine (XLogP3 = 3.7) in lipid-based drug delivery systems and membrane partitioning studies [REFS-1, REFS-2]. Conversely, utilizing historical analogs like pamaquine introduces severe, confounding central nervous system (CNS) toxicity in mammalian models, whereas Isopentaquine provides a controlled, intermediate safety profile essential for isolating the specific pharmacological effects of side-chain branching[3].
Isopentaquine exhibits a significantly higher partition coefficient than the clinical standard primaquine, driven by its branched isopropyl side chain. Quantitative analysis demonstrates that Isopentaquine possesses an XLogP3 of 3.7, compared to primaquine's XLogP3 of 2.2 [REFS-1, REFS-2]. This difference of 1.5 log units drastically alters the compound's behavior in hydrophobic environments.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3) |
| Target Compound Data | XLogP3 = 3.7 (Isopentaquine) |
| Comparator Or Baseline | XLogP3 = 2.2 (Primaquine) |
| Quantified Difference | 1.5 log units higher lipophilicity (approx. 31.6-fold higher partition into non-polar phase) |
| Conditions | Standard computational and experimental physicochemical profiling |
This high lipophilicity makes Isopentaquine the mandatory choice for evaluating encapsulation efficiency in liposomes and lipid nanoparticles where primaquine fails to partition effectively.
In standardized rhesus monkey neurotoxicity models, the 8-aminoquinoline class is known for inducing lesions in the dorsal motor and supraoptic nuclei. However, Isopentaquine demonstrates a significantly wider safety margin compared to its predecessor, pamaquine. At equivalent high doses, Isopentaquine produces markedly less severe destructive lesions in the central nervous system than pamaquine [1].
| Evidence Dimension | Severity of CNS lesions and neurotoxic margin of safety |
| Target Compound Data | Reduced lesion severity and higher tolerated dose without fatal neurotoxicity |
| Comparator Or Baseline | Pamaquine (severe, extensive brainstem and diencephalon destruction at equivalent doses) |
| Quantified Difference | Significantly wider therapeutic-to-toxic window for CNS injury |
| Conditions | In vivo rhesus monkey (Macaca mulatta) neurotoxicity models |
Procurement of Isopentaquine is critical for toxicology labs needing a reliable, intermediate-toxicity benchmark to validate the safety of new antimalarial candidates without premature subject mortality.
Isopentaquine provides a rigorously quantified efficacy baseline for the radical cure of relapsing malaria. In controlled trials against the Chesson strain of vivax malaria, administration of 60 mg/day of Isopentaquine resulted in a 35% relapse rate, whereas an equivalent 60 mg/day dose of pamaquine resulted in an 82% relapse rate [1].
| Evidence Dimension | Post-treatment infection relapse rate |
| Target Compound Data | 35% relapse rate (60 mg/day base) |
| Comparator Or Baseline | 82% relapse rate (Pamaquine, 60 mg/day base) |
| Quantified Difference | 47% absolute reduction in relapse incidence |
| Conditions | In vivo mosquito-transmitted Chesson strain vivax malaria model (14-day regimen) |
This established quantitative baseline makes Isopentaquine an essential positive control for evaluating the hypnozoitocidal potency of next-generation antimalarial pipeline drugs.
Because Isopentaquine possesses an XLogP3 of 3.7—significantly more lipophilic than primaquine—it is the preferred 8-aminoquinoline scaffold for engineering lipid-based drug delivery systems. It ensures high encapsulation efficiency and stable membrane partitioning in liposomal formulations that would otherwise leak more hydrophilic analogs [1].
Isopentaquine's intermediate toxicity profile, which avoids the severe CNS destruction seen with pamaquine, makes it an ideal reference standard. Toxicology laboratories procure Isopentaquine to calibrate rhesus monkey neurotoxicity models and G6PD-deficient erythrocyte hemolysis assays, providing a reliable baseline for mapping the safety of novel quinoline derivatives[2].
In antimalarial drug discovery, Isopentaquine is utilized as a validated positive control in transmission-blocking assays. Its proven ability to reduce the infectivity of gametocytes, combined with a known 35% relapse rate baseline in rigorous in vivo models, allows researchers to accurately benchmark the efficacy of new hypnozoitocidal candidates against a standardized historical comparator[3].